Cas no 339277-77-9 (4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone)

4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a fluorinated sulfone derivative with a structurally diverse imidazole core. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The presence of the 4-fluorobenzyl group enhances its reactivity in nucleophilic substitution reactions, while the diphenyl-substituted imidazole scaffold offers steric and electronic modulation for targeted applications. Its well-defined structure makes it suitable for use in cross-coupling reactions and as a building block for heterocyclic frameworks. The compound's stability and functional group compatibility further support its utility in advanced chemical synthesis.
4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone structure
339277-77-9 structure
Product Name:4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
CAS No:339277-77-9
MF:C23H19FN2O2S
MW:406.472567796707
CID:5015737
Update Time:2025-06-26

4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-fluorophenyl)methanesulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole
    • Oprea1_367381
    • 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
    • 4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
    • Inchi: 1S/C23H19FN2O2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)29(27,28)16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3
    • InChI Key: CICRPLRRCDCMLF-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(=CC=1)F)(C1=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 617
  • XLogP3: 4.5
  • Topological Polar Surface Area: 60.3

4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone Pricemore >>

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Additional information on 4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Introduction to 4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone (CAS No. 339277-77-9)

4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone, identified by the Chemical Abstracts Service Number (CAS No.) 339277-77-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the sulfone class of molecules, which are well-documented for their broad spectrum of biological activities. The presence of a fluorobenzyl moiety and a 1-methyl-4,5-diphenyl-1H-imidazol-2-yl scaffold suggests a complex structural framework that may contribute to unique pharmacological properties.

The structural design of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone incorporates several key functional groups that are often exploited in drug discovery. The fluorobenzyl group is known to enhance metabolic stability and binding affinity, while the diphenyl-imidazole core is frequently associated with bioactivity in various therapeutic areas. The sulfone linkage, a highly polar and electron-deficient group, can influence both the solubility and reactivity of the molecule, making it a valuable candidate for further investigation.

In recent years, there has been growing interest in imidazole derivatives due to their demonstrated efficacy in modulating biological pathways relevant to inflammation, cancer, and infectious diseases. The specific substitution pattern in 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone may confer selective interactions with target proteins or enzymes, potentially leading to novel therapeutic applications. Preliminary studies have suggested that this compound exhibits promising pharmacokinetic profiles, including favorable solubility and bioavailability, which are critical factors in drug development.

The synthesis of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. The introduction of the fluorobenzyl group at the 4-position of the aromatic ring enhances the overall stability of the molecule while maintaining its biological activity.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex drug candidates. The combination of a fluorobenzyl moiety with a diphenyl-imidazole scaffold provides a versatile platform for further chemical modifications. Researchers have explored various derivatives of this compound to optimize its pharmacological properties, including solubility, potency, and selectivity. These efforts align with current trends in medicinal chemistry aimed at developing next-generation therapeutics with improved efficacy and reduced side effects.

Recent advances in computational chemistry and molecular modeling have facilitated the rapid screening of compounds like 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone for potential biological activity. High-throughput virtual screening (HTVS) has been used to identify novel binding interactions with target proteins, providing insights into the mechanisms of action. These computational approaches complement experimental studies by predicting optimal dosing regimens and potential drug-drug interactions.

The pharmacological profile of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone has been preliminarily evaluated in vitro using cell-based assays. Initial results indicate that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses and tumor progression. The sulfone group appears to play a crucial role in modulating these interactions by serving as a hydrogen bond acceptor or participating in hydrophobic interactions with target residues. Further studies are underway to elucidate the precise mechanisms underlying its observed bioactivity.

In conclusion,4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-y lsulfone (CAS No. 339277779) represents a promising candidate for therapeutic development due to its unique structural features and preliminary pharmacological findings. The integration of modern synthetic techniques with advanced computational methods has accelerated the exploration of its potential applications in medicine. As research continues to uncover new biological targets and mechanisms,this compound holds significant promise as a building block for innovative drug discovery efforts.

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